molecular formula C22H26N4O2S B6576391 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 864964-11-4

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B6576391
CAS No.: 864964-11-4
M. Wt: 410.5 g/mol
InChI Key: XHRHGDGNDWREOG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a tetrahydroquinazolin-4-one core modified with a sulfanylidene group at position 2 and a 3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl side chain.

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-28-18-9-7-17(8-10-18)25-15-13-24(14-16-25)11-4-12-26-21(27)19-5-2-3-6-20(19)23-22(26)29/h2-3,5-10H,4,11-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHGDGNDWREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
  • Molecular Formula : C₁₈H₂₃N₃O₁S
  • Molecular Weight : 341.46 g/mol

Pharmacological Context

This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. The presence of the tetrahydroquinazoline moiety further enhances its potential as a therapeutic agent.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is believed to facilitate binding to these receptors, potentially modulating their activity.

Antidepressant and Anxiolytic Effects

A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin levels in the brain. It is hypothesized that our compound may exhibit similar effects due to its structural similarities.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The sulfanylidene group in the compound has been associated with antimicrobial properties. Research has indicated that similar compounds can exhibit activity against various bacterial strains, suggesting potential utility in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantSignificant reduction in depressive behavior
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their biological activities. Among them, a derivative closely related to our compound showed promising results in reducing anxiety-like behaviors in rodent models. The study highlighted the importance of the methoxyphenyl group in enhancing receptor affinity.

Scientific Research Applications

Antidepressant Activity

Several studies have explored the antidepressant potential of compounds with similar structures. The piperazine ring is known to interact with serotonin receptors, suggesting that this compound may exhibit mood-enhancing effects. Research indicates that tetrahydroquinazoline derivatives can modulate neurotransmitter levels, providing a basis for their use in treating depression .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies demonstrated that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer . The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Preliminary assessments indicate that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The sulfanylidene group is hypothesized to contribute to its antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantMood enhancement
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study 1: Antidepressant Efficacy

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated significant antidepressant-like effects in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated that compounds with piperazine substitutions exhibited enhanced efficacy compared to non-substituted analogs .

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound, correlating with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Case Study 3: Antimicrobial Screening

A screening assay against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a sulfanylidene-tetrahydroquinazolinone core and a 4-methoxyphenyl-piperazine side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Modifications Key Substituents Pharmacological Relevance References
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Tetrahydroquinazolinone + sulfanylidene 4-Methoxyphenyl-piperazine, propyl linker Potential 5-HT2A/2C antagonism; possible CNS imaging or therapeutic applications
[18F]Altanserin (3-(2-{4-[4-[18F]fluorobenzoyl]piperidin-1-yl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one) Same core 4-Fluorobenzoyl-piperidine, ethyl linker PET imaging of 5-HT2A receptors in AD; reduced cortical binding in AD patients
[18F]Deuteroaltanserin Deuteration of altanserin Deuterated ethyl linker Improved metabolic stability for PET imaging
BF13791 (3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one) Same core 2-Oxopyrrolidinyl-propyl substituent Unknown activity; structural analog with altered side-chain electronics
N-aryl 3-phenylpyrrolidine-2,5-diones Pyrrolidine-2,5-dione core (distinct from tetrahydroquinazolinone) Varied aryl/aminoaryl groups Anticonvulsant activity in MES and sc Met tests; highlights role of heterocyclic diversity

Key Findings :

Receptor Binding :

  • [18F]Altanserin demonstrates high affinity for 5-HT2A receptors, with a 50% reduction in cortical binding observed in AD patients compared to controls . The 4-methoxyphenyl-piperazine analog may exhibit similar binding but with altered pharmacokinetics due to methoxy group interactions with P-glycoprotein (P-gp), a critical factor in brain penetration .
  • Structural Flexibility : The ethyl linker in altanserin derivatives allows optimal receptor engagement, whereas the propyl linker in the target compound may introduce steric hindrance or altered binding kinetics .

Metabolic Stability :

  • Deuteration in [18F]Deuteroaltanserin reduces metabolic degradation, enhancing PET signal reliability . The methoxy group in the target compound may similarly slow metabolism compared to fluorinated analogs but could increase P-gp-mediated efflux .

Functional Diversity: The pyrrolidine-2,5-dione series (e.g., N-aryl derivatives) lacks the sulfanylidene group but shows anticonvulsant activity, underscoring the tetrahydroquinazolinone core’s unique role in serotonin receptor targeting .

Research Implications and Data Gaps

  • Pharmacokinetic Profiling: Limited data exist on the target compound’s P-gp substrate status or metabolic pathways. Comparative studies with altanserin analogs are needed.
  • Therapeutic Potential: The 4-methoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in related piperazine derivatives .
  • Synthetic Feasibility : highlights synthetic routes for piperazine-linked indolylpropyl derivatives, suggesting scalable methods for optimizing the target compound’s side-chain modifications .

Q & A

Q. What are the established synthetic pathways for this compound, and what are the critical steps involved?

The synthesis typically involves alkylation of a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) with a propyl-linked intermediate, followed by cyclocondensation to form the quinazolinone core. Key steps include:

  • Alkylation : Reacting the piperazine moiety with a bromopropyl or chloropropyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclocondensation : Using thiourea or thioamide reagents to introduce the sulfanylidene group, often under reflux in polar aprotic solvents like THF .
  • Purification via silica gel chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for structural characterization, and what key markers should be analyzed?

  • ¹H/¹³C NMR : Analyze proton environments near the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and the quinazolinone core (δ 7.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns specific to the sulfanylidene group .
  • FT-IR : Identify the C=O stretch (~1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What common impurities arise during synthesis, and how are they detected?

  • Alkylation Byproducts : Unreacted piperazine or over-alkylated derivatives (e.g., dialkylated impurities). Detect via HPLC using C18 columns and UV detection at 254 nm .
  • Oxidation Products : Sulfoxide or sulfone derivatives of the sulfanylidene group. Monitor using LC-MS with electrospray ionization .
  • Residual Solvents : Analyze via GC-MS, particularly for DMF or THF traces .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the alkylation step?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during piperazine alkylation .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems .
  • Solvent Optimization : Replace DMF with acetonitrile to minimize byproduct formation while maintaining solubility .

Q. What strategies resolve discrepancies between theoretical and observed NMR data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propyl linker region (e.g., distinguishing N–CH₂–CH₂–CH₂– from adjacent groups) .
  • Variable Temperature NMR : Suppress rotational isomerism in the piperazine ring, which can obscure proton splitting patterns .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for ambiguous peaks .

Q. How does the substitution pattern on the piperazine ring influence pharmacological activity?

  • Methoxy Group Position : Analog studies show that para-substitution (4-methoxyphenyl) enhances receptor binding affinity compared to ortho-substituted derivatives .
  • Piperazine Flexibility : Propyl linkers improve bioavailability by balancing lipophilicity and solubility, as seen in related triazoloquinazolinones .
  • Sulfanylidene Role : The thiocarbonyl group increases metabolic stability compared to carbonyl analogs, as demonstrated in pharmacokinetic assays .

Q. What advanced analytical methods are used for impurity profiling?

  • HPLC-DAD-ESI/MS : Combines retention time matching, UV spectra, and mass fragmentation to identify trace impurities (e.g., dihydrochloride salts or des-methyl byproducts) .
  • Chiral Chromatography : Resolves enantiomeric impurities if asymmetric centers are introduced during synthesis .

Q. How can crystallography aid in confirming the compound’s structure?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles in the quinazolinone core, particularly the planar conformation of the sulfanylidene group .
  • Powder XRD : Detects polymorphic forms, which can impact solubility and stability .

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